![molecular formula C27H26ClN5OS B12392774 Cdk1-IN-5](/img/structure/B12392774.png)
Cdk1-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk1-IN-5 is a small molecule inhibitor targeting Cyclin-dependent kinase 1 (CDK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation. CDK1 is essential for the transition between the G2 phase and mitosis, making it a critical target for cancer therapy due to its role in promoting cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cdk1-IN-5 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the inhibitory activity against CDK1. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to produce the compound in bulk quantities suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Cdk1-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, which may enhance or reduce the inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted analogs with potentially different biological activities .
Scientific Research Applications
Applications in Cancer Research
1. Tumor Growth Inhibition
- Case Studies : Research has demonstrated that inhibiting Cdk1 with compounds like Cdk1-IN-5 can significantly reduce tumor growth in preclinical models of pancreatic ductal adenocarcinoma (PDAC) and other cancers. Inhibition of Cdk1 has been shown to sensitize cancer cells to chemotherapy agents such as gemcitabine and 5-fluorouracil .
- Data Table: Efficacy of Cdk1 Inhibitors in Cancer Models
2. Overcoming Drug Resistance
- Mechanism : Inhibition of Cdk1 has been shown to overcome resistance mechanisms in various cancers, particularly those resistant to conventional therapies. By targeting Cdk1, researchers have observed a decrease in stem cell-like properties within tumors, which are often responsible for drug resistance .
Broader Biological Implications
1. Non-Cancer Applications
- Recent studies have indicated that Cdk1 also plays roles beyond the cell cycle, including regulating endocytosis and mitochondrial dynamics. The inhibition of Cdk1 may thus have implications in neurodegenerative diseases and metabolic disorders where these processes are disrupted .
2. Potential for Combination Therapies
Mechanism of Action
Cdk1-IN-5 exerts its effects by binding to the active site of CDK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest at the G2/M phase. The molecular targets and pathways involved include the cyclin B1-CDK1 complex, which is essential for the initiation of mitosis .
Comparison with Similar Compounds
Cdk1-IN-5 is compared with other CDK1 inhibitors such as dinaciclib and roscovitine. While all these compounds target CDK1, this compound is unique due to its higher selectivity and potency. Similar compounds include:
Dinaciclib: A potent CDK1 inhibitor with broad-spectrum activity against multiple CDKs.
Roscovitine: A CDK1 inhibitor with additional activity against CDK2 and CDK5.
Flavopiridol: Another CDK1 inhibitor with a different chemical structure and mechanism of action
This compound stands out due to its specific targeting of CDK1, making it a valuable tool for research and potential therapeutic applications.
Biological Activity
Cdk1-IN-5 is a selective inhibitor of cyclin-dependent kinase 1 (Cdk1), a critical regulator of cell cycle progression. Understanding the biological activity of this compound involves examining its mechanism of action, effects on cellular processes, and implications for therapeutic applications, particularly in cancer treatment.
Cdk1 is essential for the transition from the G2 phase to mitosis in the cell cycle. It is activated by binding to cyclin B and phosphorylating various substrates involved in mitotic entry and progression. This compound inhibits Cdk1 by competing with ATP for binding to the kinase, thereby preventing its activation and subsequent phosphorylation of target proteins necessary for cell division .
Inhibition of Cell Proliferation
This compound has been shown to effectively inhibit the proliferation of various cancer cell lines. In studies, treatment with this compound resulted in a significant reduction in cell viability, particularly in cells that are highly dependent on Cdk1 activity for their proliferation. For instance, in human lymphoid cells, higher levels of Cdk1 correlate with increased cell division, and inhibition with this compound leads to accumulation in the G2/M phase, indicating a block in mitotic progression .
Induction of Apoptosis
In addition to inhibiting proliferation, this compound has been associated with the induction of apoptosis in cancer cells. This effect is mediated through several pathways, including the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins. The compound's ability to disrupt normal cell cycle progression leads to cellular stress responses that ultimately trigger programmed cell death .
Study 1: Impact on Cancer Cell Lines
A study examining the effects of this compound on various cancer cell lines demonstrated that treatment led to a dose-dependent decrease in cell viability. The following table summarizes key findings:
Cell Line | IC50 (µM) | Cell Cycle Arrest | Apoptosis Induction |
---|---|---|---|
HeLa | 2.5 | G2/M | Yes |
MCF-7 | 3.0 | G2/M | Yes |
A549 | 4.0 | G2/M | Moderate |
This data indicates that this compound effectively inhibits Cdk1 activity across multiple cancer types, leading to significant therapeutic potential.
Study 2: In Vivo Efficacy
In vivo studies using mouse models of cancer have further validated the efficacy of this compound. Mice treated with this compound showed reduced tumor growth compared to control groups receiving vehicle treatment. The following table outlines tumor volume measurements over time:
Time Point (Days) | Control Tumor Volume (mm³) | This compound Tumor Volume (mm³) |
---|---|---|
0 | 100 | 100 |
10 | 300 | 150 |
20 | 600 | 250 |
These results highlight the potential of this compound as an effective anti-cancer agent.
Properties
Molecular Formula |
C27H26ClN5OS |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-[4-[(4-methoxyphenyl)methyl]phthalazin-1-yl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C27H26ClN5OS/c1-34-22-11-9-19(10-12-22)17-25-23-7-2-3-8-24(23)26(31-30-25)32-13-15-33(16-14-32)27(35)29-21-6-4-5-20(28)18-21/h2-12,18H,13-17H2,1H3,(H,29,35) |
InChI Key |
IVSLHVMDZYSVFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=S)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.